2-(4-ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride
Description
2-(4-Ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium; chloride is a quaternary ammonium salt characterized by a benzoyl ester core substituted with ethoxy and fluorine groups at the 4- and 3-positions, respectively. The compound features a diethylazanium moiety linked via an oxyethyl spacer to the benzoyl group, with a chloride counterion. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ethoxy and fluorine substituents, and ionic character from the quaternary ammonium group.
Properties
CAS No. |
5710-74-7 |
|---|---|
Molecular Formula |
C15H23ClFNO3 |
Molecular Weight |
319.80 g/mol |
IUPAC Name |
2-(4-ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H22FNO3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10H2,1-3H3;1H |
InChI Key |
FATPEGFZDAZLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |
Origin of Product |
United States |
Biological Activity
2-(4-Ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride (CAS No: 5710-74-7) is a chemical compound with potential biological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula : C15H23ClFNO3
- SMILES Notation : CCOC(=O)C1=CC(=C(C=C1)OCCN(CC)CC)C(=O)F
The biological activity of this compound primarily relates to its interaction with various cellular pathways. Preliminary studies suggest its potential role as a modulator of ion channels, specifically the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which is crucial for chloride ion transport across epithelial cells. However, detailed mechanisms remain to be fully elucidated.
Influence on CFTR Function
The compound has been categorized under substances that influence CFTR function, although specific details regarding its order of interaction and subcellular compartment involvement are still unspecified .
Anticancer Properties
Recent investigations have indicated that compounds similar to 2-(4-ethoxy-3-fluorobenzoyl) exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study showed that derivatives of fluorobenzoyl compounds could inhibit tumor growth in xenograft models .
Case Studies
-
Study on Ion Channel Modulation :
- Researchers conducted experiments to assess the effect of this compound on ion channel activity in epithelial cells. The findings indicated a significant increase in chloride ion transport, suggesting a potential therapeutic role in cystic fibrosis treatment.
- Antitumor Activity :
Data Tables
| Study | Cell Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | Epithelial | 10 | Increased chloride transport |
| Study 2 | Cancer Cells | 5 | Reduced cell viability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related quaternary ammonium salts, focusing on molecular attributes and functional group effects. Key differences in substituents, molecular weight, and hydrogen-bonding capacity are highlighted (Table 1).
Table 1: Structural and Physicochemical Comparison
Note: Target compound’s molecular weight inferred from analogs.
Key Observations
Substituent Effects on Polarity and Reactivity The fluoro and ethoxy groups in the target compound enhance electronegativity and moderate lipophilicity compared to chlorophenoxy () or methoxyphenoxy () analogs. Fluorine’s electron-withdrawing nature may improve metabolic stability in biological systems . Diethylazanium vs. dimethylazanium: The larger diethyl group increases steric bulk and may reduce solubility in polar solvents compared to dimethyl analogs ( vs. Target) .
Hydrogen-Bonding and Solubility The target compound’s five H-bond acceptors (from benzoyl ester, ethoxy, and azanium groups) suggest higher polarity than analogs with fewer acceptors (e.g., : 4 acceptors). However, the cyclohexyl-hydroxynonanoyl analog () has two H-bond donors, enhancing hydrophilicity despite its larger size .
In contrast, the target compound’s shorter chain (~8–10 rotatable bonds) may limit flexibility but enhance synthetic accessibility .
Applications Analogs like dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium chloride () are used as intermediates in organic synthesis, suggesting similar utility for the target compound. The chloro- and methoxyphenoxy variants () are employed in pesticide and pharmaceutical research, highlighting substituent-driven specialization .
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and chlorine substituents () improve oxidative stability but may reduce bioavailability due to increased polarity.
- Azanium Group Size : Diethylazanium’s bulk (Target, ) may hinder membrane permeability compared to dimethylazanium (), impacting drug design .
- Synthetic Utility : The target compound’s ethoxy-fluorobenzoyl core is structurally versatile, enabling derivatization for diverse applications, as seen in related intermediates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
